![molecular formula C33H40ClN3O5 B3830926 N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide](/img/structure/B3830926.png)
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Description
The compound “N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide” is a complex organic molecule. Its CAS Number is 26110-32-7 . It has a molecular weight of 571.19000 and a molecular formula of C33H47ClN2O4 .
Synthesis Analysis
The synthesis of this compound involves several steps and precursors. The synthetic route includes compounds such as 4-Chloro-3-nitrobenzoic acid (CAS#:635-22-3), 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyric acid (CAS#:50772-29-7), and N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxovaleramide (CAS#:63134-29-2) . The synthesis process is documented in the Kodak Patent: DE1124356, 1962 .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a nitrobenzamide group, a chlorophenyl group, and a bis(1,1-dimethylpropyl)phenoxy group .Physical And Chemical Properties Analysis
This compound has a density of 1.109g/cm3 and a boiling point of 714.5ºC at 760mmHg . Its flash point is 385.9ºC . The compound’s exact mass is 570.32200, and it has a LogP value of 8.60270 , indicating its lipophilicity.properties
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40ClN3O5/c1-7-32(3,4)23-13-18-29(26(20-23)33(5,6)8-2)42-19-9-10-30(38)35-24-14-17-27(34)28(21-24)36-31(39)22-11-15-25(16-12-22)37(40)41/h11-18,20-21H,7-10,19H2,1-6H3,(H,35,38)(H,36,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPXRXOYEKASPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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